2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile
Description
Chemical Structure and Properties
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile (CAS: 875159-96-9) is a heterocyclic compound with the molecular formula C₁₀H₁₃N₃S and a molecular weight of 207.30 g/mol . It features a piperazine ring linked to a thiophene moiety via an acetonitrile group. This structure combines the electron-rich thiophene aromatic system with the flexible, basic piperazine ring, making it a versatile scaffold for pharmaceutical and materials science research.
The compound’s current unavailability in commercial catalogs highlights challenges in large-scale production, though structurally related derivatives (e.g., chloroacetyl-substituted analogs) are available at ≥95% purity .
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
2-piperazin-1-yl-2-thiophen-2-ylacetonitrile |
InChI |
InChI=1S/C10H13N3S/c11-8-9(10-2-1-7-14-10)13-5-3-12-4-6-13/h1-2,7,9,12H,3-6H2 |
InChI Key |
FCDRHDKGKBAGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C#N)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile typically involves the reaction of a thiophene derivative with a piperazine derivative under specific conditions. One common method might include:
Starting Materials: Thiophene-2-carboxaldehyde and piperazine.
Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Procedure: The thiophene-2-carboxaldehyde is reacted with piperazine to form the desired product, 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-(Piperazin-1-yl)-2-(thiophen-2-yl)ethylamine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological systems.
Medicine: Potential use in drug discovery and development, particularly in targeting neurological or psychiatric disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes in the body, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key analogs are compared below based on structural modifications, physicochemical properties, and pharmacological relevance.
Piperazine-Based Analogs
a) 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile (CAS: 923242-15-3)
- Molecular Formula : C₁₂H₁₄ClN₃OS
- Molecular Weight : 283.78 g/mol
- Key Differences : Addition of a chloroacetyl group to the piperazine nitrogen.
- Implications: The chloroacetyl group enhances electrophilicity, enabling further derivatization (e.g., nucleophilic substitution).
b) 2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile (CAS: 55829-49-7)
- Molecular Formula : C₁₃H₁₇N₃O
- Molecular Weight : 231.3 g/mol
- Key Differences : Replacement of thiophene with a 4-methoxyphenyl group.
- The phenyl substitution may enhance stability but reduce sulfur-mediated interactions in biological systems .
Heterocyclic Ring-Modified Analogs
a) 2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS: 1801971-79-8)
- Molecular Formula : C₉H₇N₃S
- Molecular Weight : 189.24 g/mol
- Key Differences : Replacement of piperazine with a pyrazole ring.
- The lower molecular weight may improve pharmacokinetic properties .
b) Benzothiophene Acrylonitrile Derivatives (Compounds 31–33)
- Examples : [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile]
- Key Differences : Benzothiophene replaces thiophene, and acrylonitrile groups are substituted with methoxyphenyl rings.
- Pharmacological Data : Demonstrated potent anticancer activity (GI₅₀: <10–100 nM) in NCI-60 cell line screens. The extended aromatic system (benzothiophene) enhances π-stacking interactions, contributing to improved potency compared to simpler thiophene analogs .
Amine-Substituted Analogs
a) 2-Phenyl-2-(piperidin-1-yl)acetonitrile
- Key Differences : Piperazine replaced by piperidine.
- Implications : Piperidine’s saturated ring lacks the basicity of piperazine’s secondary amine, reducing solubility in aqueous environments. This may limit bioavailability in drug formulations .
b) 2-Morpholino-2-phenylacetonitrile
- Key Differences : Piperazine replaced by morpholine.
- Implications: Morpholine’s oxygen atom introduces polarity, enhancing solubility compared to piperidine analogs.
Pharmacological and Industrial Relevance
- Anticancer Potential: Benzothiophene acrylonitrile derivatives (e.g., compound 31) highlight the importance of aromatic extensions for activity . The target compound’s thiophene moiety may offer similar benefits, though direct evidence is lacking.
- Synthetic Utility : The chloroacetyl analog’s reactivity underscores its role as a precursor for PROTACs (Proteolysis-Targeting Chimeras) or kinase inhibitors .
- Solubility and Bioavailability : Piperazine’s basicity in the target compound may confer better solubility than piperidine or morpholine analogs, advantageous for drug development .
Biological Activity
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The molecular formula of 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile is , with a molecular weight of 232.3 g/mol. Its structure includes a piperazine ring and a thiophene moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile. The following table summarizes the minimum inhibitory concentrations (MICs) against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Methicillin-resistant S. aureus (MRSA) | 6.7 |
| Escherichia coli | 10.0 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and its resistant strains.
The mechanism through which 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile exerts its antimicrobial effects appears to involve disruption of bacterial cell integrity and inhibition of essential cellular processes. Studies using transmission electron microscopy (TEM) have shown that treated bacterial cells exhibit hollowed-out cytoplasms without membrane disintegration, suggesting that the compound may target intracellular components or metabolic pathways rather than merely disrupting the cell membrane .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of piperazine derivatives. For instance, related compounds have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of proteasomal activity and modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
- Study on Antimicrobial Efficacy : A study investigated the uptake of piperazine derivatives into microbial cells using fluorescence microscopy. Results indicated that over 50% of microbial cells absorbed the compound within 30 minutes, leading to significant morphological changes indicative of cell disruption .
- Anticancer Evaluation : Another study assessed the cytotoxic effects of similar piperazine compounds on human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
